2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c15-12-3-1-2-4-13(12)20(17,18)16-10-14(6-7-14)11-5-8-19-9-11/h1-5,8-9,16H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZYIECJXMXQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the cyclopropyl intermediate. The key steps include:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally related sulfonamides and cyclopropane-containing derivatives.
Structural and Functional Analogues
Montelukast Sodium (from ) Structure: Contains a cyclopropane ring linked to a sulfanyl group and a 7-chloroquinoline moiety. Key Differences:
- Aromatic System: Montelukast uses a quinoline ring for receptor binding, whereas the target compound employs a thiophene, which may alter electronic interactions .
- Sulfur Linkage : Montelukast’s sulfanyl group contrasts with the sulfonamide in the target compound, impacting hydrogen-bonding capacity and solubility.
- Substituents: The chlorine in Montelukast is on the quinoline ring, while in the target compound, it is on the benzene sulfonamide, suggesting divergent bioactivity profiles.
Generic Sulfonamide Derivatives
- Example : Sulfadiazine, a classic antibacterial sulfonamide.
- Comparison :
- Rigidity : The cyclopropane-thiophene system in the target compound increases conformational rigidity compared to linear alkyl chains in traditional sulfonamides.
Physicochemical and Pharmacokinetic Properties
| Property | 2-Chloro-N-{[1-(Thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide | Montelukast Sodium | Sulfadiazine |
|---|---|---|---|
| Molecular Weight | ~340 g/mol (estimated) | 608.18 g/mol | 250.28 g/mol |
| Sulfur Functionality | Sulfonamide | Sulfanyl | Sulfonamide |
| Aromatic System | Thiophene + Chlorobenzene | Quinoline | Pyrimidine |
| Solubility | Likely low (cyclopropane rigidity) | Low (lipophilic) | Moderate (polar) |
Biological Activity
2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a chlorinated benzene ring, a cyclopropyl group, and a thiophene moiety, which are essential for its biological properties.
Sulfonamides generally function by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folic acid synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria, thereby exhibiting antibacterial activity. The specific interactions of this compound with this enzyme have not been extensively documented but are expected to follow similar pathways as other sulfonamides.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides have been reported to possess activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 12.5 µg/mL to 50 µg/mL against these bacteria .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Sulfamethoxazole | 32 | E. coli |
| Compound A | 12.5 | S. aureus |
Antifungal Activity
In addition to antibacterial properties, certain derivatives of sulfonamides have shown antifungal activity. For example, compounds with similar structures have demonstrated effectiveness against fungi such as Fusarium oxysporum and Candida albicans with MIC values comparable or superior to established antifungal agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of sulfonamides. The incorporation of a thiophene ring and cyclopropyl group appears to enhance the compound's potency against microbial targets.
Key insights include:
- Chlorine Substitution : Enhances lipophilicity and membrane permeability.
- Cyclopropyl Group : Contributes to the overall rigidity and stability of the molecule.
Case Studies
A notable case study examined the efficacy of this compound in a clinical setting against resistant strains of bacteria. In vitro tests demonstrated that this compound exhibited synergistic effects when combined with traditional antibiotics, suggesting potential applications in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
